Butane-1,4-disulfonamide

Description

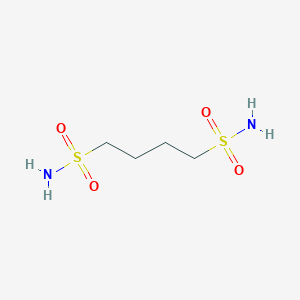

Structure

2D Structure

Properties

Molecular Formula |

C4H12N2O4S2 |

|---|---|

Molecular Weight |

216.3 g/mol |

IUPAC Name |

butane-1,4-disulfonamide |

InChI |

InChI=1S/C4H12N2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10) |

InChI Key |

FGSVKKQWFVSVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)N)CS(=O)(=O)N |

Origin of Product |

United States |

The Landscape of Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal and synthetic chemistry, is integral to a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. ajchem-b.comresearchgate.netnih.gov The versatility of sulfonamides stems from their ability to act as bioisosteres of carboxylic acids, forming similar hydrogen bond networks, which enhances their utility in drug design. researchgate.net Beyond their therapeutic roles, sulfonamides are pivotal in synthetic organic chemistry, serving as activating groups, protecting groups, and molecular scaffolds. researchgate.net The development of novel and environmentally friendly synthetic methodologies for creating sulfonamides remains an active area of research, highlighting their sustained importance. researchgate.netresearchgate.net

A Closer Look at Linear Aliphatic Disulfonamides

Butane-1,4-disulfonamide belongs to the class of linear aliphatic disulfonamides. Unlike their extensively studied aromatic counterparts, aliphatic sulfonamides were for a long time considered less active as carbonic anhydrase inhibitors, a key target for many drugs. nih.gov However, recent research has overturned this view, demonstrating that various aliphatic sulfonamides are potent inhibitors of several carbonic anhydrase isoforms. nih.govresearchgate.net This has sparked significant interest in this subclass of compounds, aiming to develop inhibitors with improved selectivity and efficacy. nih.gov Linear aliphatic disulfonamides, characterized by two sulfonamide groups at either end of a flexible alkane chain, offer unique structural features that can influence their chemical reactivity and biological interactions.

The Research Focus on Butane 1,4 Disulfonamide

The primary impetus for research into Butane-1,4-disulfonamide lies in its potential as a building block for more complex molecules. Its bifunctional nature, with two reactive sulfonamide groups, allows for the synthesis of various derivatives and macrocyclic structures. acs.org The synthesis of this compound itself is typically achieved through the reaction of its precursor, butane-1,4-disulfonyl dichloride, with an amine source. researchgate.net Modern synthetic methods for preparing butane-1,4-disulfonyl dichloride have focused on improving yields and environmental friendliness, moving away from hazardous reagents like chlorine gas. thieme-connect.comgoogle.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 23315-99-3 | C4H12N2O4S2 | 216.28 |

| Butane-1,4-disulfonyl dichloride | 3079-82-1 | C4H8Cl2O4S2 | 255.14 |

| Butane-1,4-disulfonic acid | 27665-39-0 | C4H10O6S2 | 218.25 |

Note: Data sourced from various chemical databases. nih.govchembk.comchembk.comnih.govaablocks.com

Interdisciplinary Significance in the Chemical Sciences

Direct Synthesis Approaches to this compound

Direct synthesis methods offer a convergent and often more efficient route to this compound by constructing the target molecule from key fragments in a minimal number of steps. These approaches primarily rely on the reaction of a butane-1,4-diamine precursor with a suitable sulfonylating agent.

Sulfonylation Reactions Utilizing 1,4-Diaminobutane (B46682) Precursors

The most common and direct method for synthesizing this compound involves the nucleophilic attack of 1,4-diaminobutane on a sulfonyl halide, typically a sulfonyl chloride. researchgate.netresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net

A study by Behmadi et al. describes the synthesis of various disulfonamides by reacting diamines with sulfonyl chlorides in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. researchgate.net While this study focused on diamines containing a pyridine (B92270) ring, the general procedure is applicable to aliphatic diamines like 1,4-diaminobutane. Another paper details the synthesis of N,N'-butanediyl-bis-benzenesulfonamide derivatives from 1,4-diaminobutane and various substituted benzenesulfonyl chlorides. researchgate.net The reaction is performed in the presence of a base, and the resulting disulfonamide is purified by recrystallization. researchgate.net

The general reaction scheme is as follows: H₂N-(CH₂)₄-NH₂ + 2 R-SO₂Cl → R-SO₂-NH-(CH₂)₄-NH-SO₂-R + 2 HCl

The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. Common bases include organic amines like triethylamine or pyridine, or inorganic bases such as sodium or potassium carbonate. researchgate.net The reaction temperature is typically kept low initially (0-10 °C) during the addition of the sulfonyl chloride and then allowed to warm to room temperature. researchgate.netderpharmachemica.com

Table 1: Representative Synthesis of N,N'-butanediyl-bis-arylsulfonamides

| Starting Diamine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 1,4-Diaminobutane | 2-Methylbenzenesulfonyl chloride | N,N'-butanediyl-bis-2-methylbenzenesulfonamide | 78 | 183-184 | researchgate.net |

| 1,4-Diaminobutane | 3-Methylbenzenesulfonyl chloride | N,N'-butanediyl-bis-3-methylbenzenesulfonamide | - | - | researchgate.net |

| 1,4-Diaminobutane | 4-Methylbenzenesulfonyl chloride | N,N'-butanediyl-bis-4-methylbenzenesulfonamide | - | - | researchgate.net |

Data sourced from a study on the synthesis and characterization of new aryldisulfonamides. researchgate.net

Alternative Condensation and Coupling Strategies

Beyond the classical sulfonylation of diamines, alternative strategies are being explored. These often involve the synthesis of an activated butane (B89635) derivative that can then be coupled with an amine source. A key intermediate in this approach is Butane-1,4-di(sulfonyl chloride) . chembk.comchembk.com

The synthesis of this intermediate can be achieved through various routes. One method involves the oxidative chlorosulfonation of butane-1,4-dithiol, though this can involve hazardous reagents like chlorine gas. thieme-connect.com A more recent and convenient method starts from 1,4-dibromobutane (B41627). thieme-connect.comgoogle.com This process involves two steps: first, the reaction of 1,4-dibromobutane with thiourea (B124793) to form an S-alkylisothiourea salt, followed by oxidative chlorosulfonation using N-chlorosuccinimide (NCS) in the presence of hydrochloric acid. thieme-connect.com This method has been shown to produce butane-1,4-disulfonyl dichloride in excellent yields (99%). thieme-connect.com

A Chinese patent describes a similar two-step process starting from 1,4-dibromobutane and thiourea to prepare an alkane thiourea intermediate, which is then treated with an organic oxidative chlorination reagent under neutral conditions to yield butane-1,4-disulfonyl chloride. google.com This method is highlighted as being environmentally friendly and suitable for industrial production due to the avoidance of highly toxic reagents and the generation of acidic wastewater. google.com

Once butane-1,4-di(sulfonyl chloride) is obtained, it can be reacted with ammonia (B1221849) or a primary amine to furnish this compound or its N-substituted derivatives, respectively. This provides a versatile alternative to the direct sulfonylation of 1,4-diaminobutane.

Precursor Design and Chemical Transformations for this compound Synthesis

The rational design of precursors and the strategic use of chemical transformations are fundamental to developing efficient and adaptable syntheses of this compound. This involves optimizing the functionalization of the butane backbone and employing protective groups to manage reactivity.

Optimization of Butane Backbone Functionalization

The functionalization of the C4 backbone is a critical aspect of synthesizing this compound and its analogs. The choice of starting material dictates the synthetic route. Key precursors for the butane backbone include 1,4-butanediol (B3395766), 1,4-dibromobutane, and 1,4-butanedithiol (B72698).

The synthesis of Busulfan, an analog where methanesulfonate (B1217627) esters are present instead of sulfonamides, provides a relevant example of functionalizing 1,4-butanediol. In this synthesis, 1,4-butanediol is reacted with methanesulfonyl chloride or methanesulfonic anhydride (B1165640). openmedicinalchemistryjournal.comgoogle.com A similar strategy could be envisioned where the hydroxyl groups are converted into a better leaving group to facilitate substitution with a sulfonamide moiety, though this is a less direct approach.

As mentioned previously, 1,4-dibromobutane is a versatile precursor for synthesizing butane-1,4-di(sulfonyl chloride). thieme-connect.comgoogle.com The reaction with thiourea followed by oxidative chlorination offers a high-yielding pathway to this key intermediate. thieme-connect.com This highlights how a simple di-halogenated alkane can be effectively converted into a highly reactive precursor for disulfonamide synthesis.

Table 2: Synthesis of Butane-1,4-disulfonyl Dichloride Precursor

| Starting Material | Reagents | Intermediate | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromobutane | 1. Thiourea, EtOH 2. NCS, HCl, MeCN | Butane-1,4-diylbis(isothiourea) salt | Butane-1,4-disulfonyl dichloride | 99 | thieme-connect.com |

| 1,4-Dibromobutane | 1. Thiourea, Methanol 2. Organic oxidative chlorination reagent | Alkane thiourea intermediate | Butane-1,4-disulfonyl dichloride | High | google.com |

This table summarizes modern, high-yield methods for preparing the key disulfonyl chloride intermediate.

Role of Protective Group Chemistry in Reaction Pathways

Protective group chemistry is essential in multi-step organic synthesis to ensure specific reactions occur at desired locations. google.com In the synthesis of complex disulfonamides or when using precursors with multiple reactive sites, protecting groups can prevent unwanted side reactions.

For instance, in a synthesis targeting an unsymmetrical disulfonamide, one could start with a mono-protected 1,4-diaminobutane. The unprotected amine would be reacted with the first sulfonyl chloride, followed by deprotection of the second amine and subsequent reaction with a different sulfonyl chloride.

While the direct synthesis of the parent this compound from 1,4-diaminobutane may not necessitate protecting groups, their use becomes critical in the synthesis of more complex analogs or when other functional groups are present on the butane backbone. For example, in the synthesis of C2-symmetric N,N'-((2R,3R)-2,3-dihydroxybutane-1,4-diyl)bis(benzenesulfonamide) derivatives, the hydroxyl groups derived from a tartrate precursor are initially protected as part of a 1,3-dioxolane (B20135) (an acetonide). derpharmachemica.com This protection prevents the hydroxyls from reacting during the subsequent sulfonylation and alkylation steps. The protecting group is then removed in the final step using an acid like trifluoroacetic acid to reveal the diol functionality. derpharmachemica.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is a growing area of interest, aiming to reduce the environmental impact of chemical processes. scielo.br These principles can be directly applied to the synthesis of this compound.

Key green approaches include:

Use of Safer Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. Greener alternatives include using water, ethanol (B145695), or acetonitrile, or performing reactions under solvent-free conditions. researchgate.netrsc.org

Atom Economy: Direct synthesis methods, such as the reaction of 1,4-diaminobutane with sulfonyl chlorides, generally have good atom economy, as most atoms from the reactants are incorporated into the final product.

Avoidance of Hazardous Reagents: Classic methods for preparing sulfonyl chlorides can use toxic reagents like thionyl chloride or chlorine gas. thieme-connect.com The development of methods using safer alternatives, such as N-chlorosuccinimide (NCS) for the oxidative chlorination of thiourea derivatives, represents a significant green advancement. thieme-connect.com The use of methanesulfonic anhydride instead of methanesulfonyl chloride in the synthesis of Busulfan is another example, as it avoids the generation of chlorinated byproducts. google.com

Catalysis: The use of catalysts can enable more efficient reactions under milder conditions. While not extensively reported for this compound specifically, catalytic methods are widely used for general sulfonamide synthesis. scielo.br

Waste Reduction: The patent for preparing butane-1,4-disulfonyl chloride under neutral conditions emphasizes the reduction of acidic wastewater, a key principle of green chemistry. google.com Electrochemical methods are also emerging as a green strategy for synthesizing sulfonamide and disulfonamide derivatives, as they can proceed without toxic reagents at room temperature. researchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally benign.

Solvent-Free and Aqueous Reaction Systems

The pursuit of green chemistry has led to the exploration of solvent-free and aqueous media for the synthesis of disulfonamides. These approaches not only mitigate the environmental and health hazards associated with volatile organic solvents but can also enhance reaction rates and selectivity.

Solvent-free conditions, often referred to as solid-state reactions, represent a particularly eco-friendly approach. The condensation of aliphatic amines with sulfonyl chlorides can be effectively carried out under solvent-free conditions at room temperature, sometimes utilizing a reusable heterogeneous catalyst like silica (B1680970) gel. researchgate.net This method offers advantages such as reduced pollution, lower costs, and simplicity in handling.

Aqueous systems provide another green alternative for the synthesis of sulfonamides. The reaction of sulfonyl chlorides with amines can be performed in an aqueous basic medium to neutralize the hydrochloric acid formed during the reaction. researchgate.net For instance, the synthesis of certain sulfonamide derivatives has been successfully achieved by reacting a primary amine with a sulfonyl chloride in the presence of a base in an aqueous environment. Furthermore, the use of water as a solvent in the presence of a surfactant like N-cetyl-N,N,N-trimethylammonium bromide (CTAB) has been shown to be effective for certain catalytic reactions leading to sulfonamide-related structures at room temperature. scielo.br This highlights the potential of aqueous media to facilitate organic transformations in a more environmentally benign manner.

Another relevant precursor for the synthesis of this compound is 1,4-butanedisulfonyl chloride. A method for its preparation involves the reaction of 1,4-dibromobutane with thiourea in an organic solvent, followed by concentration to yield an alkane thiourea intermediate. google.com This intermediate is then reacted with an organic oxidative chlorination reagent under neutral conditions. google.com The final product is isolated by removing the solvent and washing with water. google.com This process is highlighted as being environmentally friendly due to the absence of highly toxic reagents and the generation of minimal acidic wastewater. google.com

The synthesis of related compounds, such as vicinal disulfonamides, has also been demonstrated in aqueous media. For example, the reductive coupling of N-sulfonylimines can be promoted by metallic samarium in a tetrahydrofuran (THF)/water system. lookchem.com

Catalyst Development for Enhanced Efficiency

The development of efficient catalysts is crucial for improving the synthesis of disulfonamides, offering benefits such as milder reaction conditions, shorter reaction times, and higher yields.

One notable class of catalysts are N-halo sulfonamides, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric counterpart, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). These have been employed as effective catalysts for a variety of organic transformations. nih.govnih.govrsc.org For instance, TBBDA and PBBS have been used to catalyze the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives in an ethanol/water mixture at ambient temperature. nih.gov These catalysts are noted for their efficiency, mild reaction conditions, and ease of handling. scielo.br

The application of these N-halo catalysts extends to reactions performed under solvent-free conditions and in aqueous media, demonstrating their versatility. scielo.br For example, the reaction of indole (B1671886) with benzaldehyde (B42025) in the presence of a catalytic amount of TBBDA in ethanol at room temperature proceeds to completion in a short time with a high yield. scielo.br The reaction can also be effectively carried out in water with the aid of a surfactant. scielo.br

In the context of asymmetric synthesis, chiral disulfonimide catalysts have been developed for enantioselective transformations. sigmaaldrich.com These Brønsted acid catalysts have been successfully used in reactions such as asymmetric Mukaiyama aldol (B89426) reactions and the three-component synthesis of homoallylic amines, achieving high enantioselectivity. sigmaaldrich.com While not directly applied to this compound, this demonstrates the potential for developing chiral catalysts for the stereoselective synthesis of related sulfonamide structures.

The synthesis of enantiopure C2-symmetric disulfonamides and their application as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes has also been reported. acs.org These disulfonamide ligands, in the presence of titanium isopropoxide, effectively catalyze the alkylation of both aromatic and aliphatic aldehydes with high stereoselectivity. acs.org

Furthermore, the use of 1,4-butane sultone in the preparation of functionalized heterogeneous catalysts has been explored. mdpi.com For example, a 1,4-butane-sultone functionalized graphitic carbon nitride has been shown to be an efficient catalyst for the synthesis of quinazoline (B50416) derivatives. mdpi.com This highlights the utility of butane-derived structures in the development of novel catalytic systems.

The following table provides examples of catalysts used in the synthesis of disulfonamides and related compounds, along with the reaction conditions and outcomes.

| Catalyst | Substrates | Reaction Conditions | Product Type | Yield (%) | Reference |

| Silica Gel | Aliphatic/Aromatic Amines + Sulfonyl Chlorides | Solvent-free, Room Temperature | Sulfonamides | Not specified | researchgate.net |

| TBBDA | Indole + Benzaldehyde | Ethanol, Room Temperature | Bis(indolyl)methane | 96 | scielo.br |

| TBBDA + CTAB | Indole + Benzaldehyde | Water, Room Temperature | Bis(indolyl)methane | Not specified | scielo.br |

| PBBS/TBBDA | 2,3-Diaminomaleonitrile + Isocyanides + Ketones | EtOH/H₂O, Ambient Temperature | 1,6-Dihydropyrazine-2,3-dicarbonitriles | Good to High | nih.gov |

| Samarium | N-sulfonylimines | THF/HCl/H₂O | Vicinal Disulfonamides | Good | lookchem.com |

| Chiral Disulfonimide | Silyl enol ether + Aldehyde | Not specified | Aldol products | up to 94% ee | sigmaaldrich.com |

| VERDI Disulfonamides/Ti(O-iPr)₄ | Aldehydes + Diethylzinc | Toluene | Secondary Alcohols | 72-98% ee | acs.org |

The development of these solvent-free/aqueous systems and novel catalysts represents a significant advancement in the synthesis of this compound and its analogs, paving the way for more sustainable and efficient chemical manufacturing processes.

Reactivity Profiles of the Sulfonamide Functional Groups

The sulfonamide group, with the general structure R−S(=O)₂−NR₂, is a key functional group in organic chemistry. wikipedia.org While generally considered a relatively unreactive and stable moiety, the nitrogen atom can participate in various reactions, particularly after deprotonation. wikipedia.orgpatsnap.com The two sulfonyl groups in this compound are electron-withdrawing, which influences the acidity of the N-H protons and the nucleophilicity of the corresponding anions.

The nitrogen atoms of the sulfonamide groups in this compound can be functionalized through N-alkylation and N-acylation reactions, which serve as primary pathways for structural diversification.

N-Alkylation is a common reaction for amines and can be applied to sulfonamides, typically by reacting them with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic aliphatic substitution, where the sulfonamide nitrogen acts as the nucleophile. wikipedia.org For this compound, this can occur at one or both nitrogen atoms, leading to mono- or di-substituted products. The reaction often requires a base to deprotonate the sulfonamide, enhancing its nucleophilicity. patsnap.com The use of Lewis acid catalysts, such as FeCl₃ and ZnCl₂, has also been shown to promote the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, results in a quaternary ammonium (B1175870) salt. wikipedia.org

N-Acylation involves the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or anhydride. The acidity of the sulfonamido group has been found to correlate with its reactivity towards acylating agents. core.ac.uk This allows for the introduction of various acyl groups, further modifying the chemical properties of the parent molecule. Computational studies have shown that substituents on the aryl or N¹-position of sulfonamides can significantly affect the acidity of the N-H bond, and thus the reactivity in acylation. core.ac.uk

These derivatization reactions are crucial for synthesizing a wide range of molecules with tailored properties. For example, N,N'-bis[4-(acridin-9-ylamino)-3-methoxyphenyl]this compound is a complex derivative synthesized from the core this compound structure. echemi.com

The reactivity of the sulfonamide group is highly sensitive to the nature of the substituents attached to both the sulfur and nitrogen atoms. Electron-donating or electron-withdrawing groups can significantly alter the electronic environment of the sulfonamide moiety.

Studies on various sulfonamides have demonstrated that:

N-Substituents: Protection of the sulfonamide nitrogen, for instance with a carbonyl group, can dramatically switch on reactivity, such as nucleophilic ring-opening in cyclic sulfamidates. acs.orgnih.gov Unprotected sulfonamides are often unreactive under similar conditions. acs.orgnih.gov This is attributed to the accumulation of negative charge on the NSO₂ moiety in the transition state when the N-H is deprotonated, which raises the activation barrier for nucleophilic attack. acs.orgnih.gov

Aryl Substituents: In arylsulfonamides, substituents on the aromatic ring influence the acidity of the N-H bond through inductive and resonance effects. A linear correlation has been observed between sulfonamide acidity and the Hammett constants of para-substituents. core.ac.uk

Steric and Electronic Factors: The biodegradation rates of sulfonamides are influenced by heterocyclic substituents at the N¹ position, which alter the electronic density at key atoms and affect the cleavage of S-C and C-N bonds. nih.gov Substituents with greater electron-donating potential can enhance degradation efficiency. nih.gov

These findings underscore the tunable nature of sulfonamide reactivity, allowing for precise control over reaction pathways by selecting appropriate substituents.

Cyclization Reactions Involving this compound as a Bifunctional Precursor

The presence of two sulfonamide groups at either end of a flexible butane linker makes this compound an ideal candidate for cyclization reactions. Depending on the reaction conditions and the other reactants involved, both intramolecular and intermolecular (leading to macrocycles) cyclizations are possible.

Intramolecular reactions occur when the two reactive ends of the same molecule react with each other to form a ring. For a molecule like this compound, this would typically require activation and reaction with another bifunctional reagent. A more direct intramolecular cyclization would involve the butane chain itself, which is generally not feasible under standard conditions. However, derivatives of this compound can be designed to undergo intramolecular cyclization.

For example, vicinal halo amides, which can be synthesized from sulfonamides, readily cyclize under alkaline conditions to form 1-sulfonylaziridines. dnu.dp.ua While not a direct cyclization of this compound, this illustrates a common intramolecular reaction pathway for derivatized sulfonamides. The favorability of ring-closure reactions is highly dependent on the size of the ring being formed, with 5- and 6-membered rings being kinetically and thermodynamically preferred in many cases. masterorganicchemistry.com

Macrocycles are large ring structures that have garnered significant interest in various fields of chemistry. nih.govopenmedicinalchemistryjournal.com this compound and its derivatives are excellent precursors for macrocyclization reactions, where the two sulfonamide groups react with a suitable dielectrophile.

A particularly effective method for this transformation is the Tsuji–Trost reaction , a palladium-catalyzed allylic alkylation. acs.orgnih.gov This reaction has been successfully employed to synthesize macrocyclic triamine disulfonamides by reacting open-chain disulfonamides with 2-alkylidene-1,3-propanediyl bis(carbonates). acs.orgnih.govacs.org This approach offers higher yields and simpler purification compared to older methods like the Atkins-Richman macrocyclization. nih.gov

The optimization of the Tsuji–Trost cyclization for disulfonamides has been studied by varying several parameters:

| Parameter | Observation | Reference |

| Catalyst | High yields were achieved with various palladium catalysts, including Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄. | acs.org |

| Base | The addition of a base like sodium carbonate was found to be important for ensuring complete deprotonation and achieving high yields. | acs.org |

| Symmetry | The method provides the highest yields for symmetrical compounds where the acidity of the two sulfonamide groups is matched. | acs.orgnih.gov |

| Ring Size | The strategy has been successfully extended to synthesize 11- and 12-membered rings, as well as pyridine-fused macrocycles. | acs.orgnih.govacs.org |

This macrocyclization strategy demonstrates the utility of this compound as a flexible building block for creating complex, large-ring structures with defined geometries.

Formation of Polymeric Structures and Supramolecular Assemblies

The bifunctional nature of this compound also allows it to act as a monomer in polymerization reactions or as a building block for self-assembling supramolecular structures.

Polymeric Structures: Polymerization can occur through step-growth mechanisms where the two sulfonamide groups react with a co-monomer containing two complementary reactive groups. For instance, a patent describes the production of polyurethanes where a disulfonamide is reacted with other components. google.com Another study details the creation of solid polymer electrolytes using dianionic dilithium (B8592608) salts of N,N'-bis(trifluoromethanesulfonyl)perfluoroalkane-1,ω-disulfonamides in a crosslinked poly(ethylene glycol) matrix. researchgate.net In these systems, the disulfonamide-based anions contribute to the material's ionic conductivity. researchgate.net The properties of the resulting polymer are influenced by the structure of the disulfonamide, such as the length of the linking chain. researchgate.net

Supramolecular Assemblies: Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.orguniv-rennes.fr The two sulfonamide groups of this compound are capable of acting as both hydrogen bond donors (N-H) and acceptors (S=O). This allows the molecule to self-assemble into extended networks, such as one-dimensional chains or two-dimensional sheets. nih.gov The flexible butane chain provides conformational freedom, enabling the sulfonamide groups to adopt orientations that facilitate these intermolecular interactions. The design of such assemblies can be programmed by the specific chemical information encoded in the building blocks. nih.govresearchgate.net

Chain Extension and Cross-Linking Reactions

The presence of two sulfonamide groups, each with reactive N-H bonds, makes this compound a candidate for use as a monomer or cross-linking agent in polymerization reactions. These reactions typically involve the reaction of the sulfonamide groups with difunctional electrophiles.

One significant pathway for derivatization involves the reaction with epoxides. Glycidyl sulfonamides can be prepared from the reaction of sulfonamides with epichlorohydrin. pageplace.de This suggests that this compound could react with diepoxides to form long-chain polymers. The reaction would proceed via a nucleophilic attack of the sulfonamide nitrogen on the epoxide ring, leading to the formation of a β-hydroxyamine linkage. When a diepoxide is used, this reaction can propagate, leading to a linear polymer. If more than two reactive sites are present on the monomers, a cross-linked network can be formed. pageplace.de Such epoxy resins are known for their thermal stability and adhesive properties. pageplace.de

Another potential application is in the formation of polyurethanes. The reaction of the sulfonamide groups with diisocyanates could, in principle, lead to the formation of a polymer with urethane-like linkages. This would be analogous to the use of diols in polyurethane synthesis, where the hydroxyl group reacts with the isocyanate group. gantrade.com The resulting polymers would incorporate the thermally stable sulfonamide moiety into the polymer backbone.

Furthermore, organic disulfonamides have been explored as accelerators in anaerobically hardening adhesives, which implies a role in polymerization and cross-linking processes. google.com In these systems, the disulfonamide can facilitate the curing of acrylate (B77674) or methacrylate (B99206) monomers. google.com

Table 1: Potential Chain Extension Reactions of this compound

| Reactant | Resulting Linkage | Polymer Type | Potential Properties |

|---|---|---|---|

| Diepoxide | β-Hydroxy-sulfonamide | Poly(sulfonamide-ether) | Thermally stable, good adhesion |

| Diisocyanate | Sulfonyl-urea | Poly(sulfonyl-urea) | High thermal stability |

| Diacyl Chloride | N-Sulfonyl-imide | Poly(sulfonyl-imide) | High-performance characteristics |

The flexible butane spacer in this compound would impart a degree of flexibility to the resulting polymer chains, influencing properties such as the glass transition temperature and the mechanical characteristics of the material. The extent of cross-linking, which can be controlled by the stoichiometry of the reactants, would determine the rigidity and solvent resistance of the final polymer. libretexts.org

Self-Assembly Principles and Coordination Polymers

The ability of this compound to act as a hydrogen bond donor (via the N-H groups) and acceptor (via the oxygen atoms of the sulfonyl groups) makes it a prime candidate for directed self-assembly into supramolecular structures. The flexible butane chain allows the two sulfonamide end groups to adopt various conformations, which is a key factor in the formation of coordination polymers. researchgate.net

In the solid state, it is anticipated that this compound would form extended hydrogen-bonded networks. The specific arrangement would depend on the interplay of hydrogen bonding, van der Waals interactions, and the conformational preference of the butane chain.

When reacted with metal ions, this compound can act as a flexible ligand, bridging metal centers to form coordination polymers. The sulfonamide group can coordinate to metal ions in a variety of modes, most commonly through the oxygen atoms, but also potentially through the nitrogen atom after deprotonation. The flexibility of the butane spacer allows the ligand to span different distances and geometries, accommodating the coordination preferences of various metal ions. researchgate.net This can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks.

The nature of the metal ion, the counter-ion, and the solvent system used during synthesis are all critical factors that would influence the final structure of the coordination polymer. researchgate.net For instance, the coordination geometry of the metal (e.g., tetrahedral, square planar, octahedral) will dictate the arrangement of the ligands around it. Research on similar flexible bis-amide ligands has shown that subtle changes in the ligand conformation can lead to vastly different network topologies. researchgate.net

Table 2: Predicted Structural Parameters in a Hypothetical Coordination Polymer with Copper(II)

| Parameter | Predicted Value/Description |

|---|---|

| Ligand | This compound |

| Metal Ion | Cu(II) |

| Coordination Mode | Bridging, O,O'-coordination from sulfonyl groups |

| Polymer Dimensionality | 1D chain or 2D layer |

| Potential Counter-ion | Nitrate, Perchlorate |

| Solvent System | Dimethylformamide, Ethanol |

The synthesis of such coordination polymers could be achieved through solvothermal methods, where the components are heated in a sealed vessel, or through slow evaporation of a solution containing the ligand and the metal salt. The resulting materials could have interesting properties, such as porosity, which could be exploited for applications in gas storage or catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The molecule possesses a plane of symmetry through the central C2-C3 bond, rendering the two CH₂ groups adjacent to the sulfonamide functions (C1/C4) chemically equivalent, and the two central CH₂ groups (C2/C3) also equivalent to each other.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show two distinct signals, both appearing as multiplets. The protons on the carbons directly attached to the electron-withdrawing sulfonamide groups (Hα) would be deshielded and thus appear at a lower field (higher ppm value) compared to the protons on the central carbons (Hβ). The signal for the terminal amine (NH₂) protons would also be present, though its chemical shift can be variable and the peak shape broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: Similarly, the proton-decoupled ¹³C NMR spectrum is predicted to display two signals corresponding to the two unique carbon environments. The carbon atoms bonded to the sulfonyl groups (Cα) are expected to have a larger chemical shift compared to the more shielded central carbon atoms (Cβ).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general chemical shift principles. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| -CH₂-SO₂- (α) | ~3.1 - 3.3 | ~50 - 55 | Triplet of triplets (tt) |

| -CH₂-CH₂- (β) | ~1.9 - 2.1 | ~20 - 25 | Quintet or tt |

| -SO₂NH₂ | ~4.5 - 5.5 | N/A | Broad singlet |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously confirm the assignments made in one-dimensional NMR, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Cross-peaks would be expected between the signals for the α-protons and the β-protons, confirming their adjacent positions in the butane chain. This helps to trace the spin system along the molecule's backbone. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation spot linking the α-proton signal to the α-carbon signal, and another spot linking the β-proton signal to the β-carbon signal, thus confirming the assignments for both types of nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy probes the functional groups within a molecule by measuring how they absorb (Infrared) or scatter (Raman) light. For this compound, these techniques are key to identifying the sulfonamide and alkane portions of the structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonamide group. These include symmetric and asymmetric stretching vibrations of the S=O bonds and stretching and bending vibrations of the N-H bonds in the primary amide.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in Raman, the C-S and S-S (if present as an impurity) bonds often give rise to more intense Raman signals than IR signals. The C-H stretching and bending modes of the butane backbone are also readily observed.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | 3400 - 3200 | Medium-Strong |

| N-H (Amine) | Scissoring (Bending) | 1650 - 1580 | Weak | Medium |

| C-H (Alkane) | Symmetric & Asymmetric Stretch | 2950 - 2850 | 2950 - 2850 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1330 - 1310 | ~1330 - 1310 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | ~1170 - 1150 | ~1170 - 1150 | Strong |

| C-S | Stretch | 800 - 600 | 800 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula is C₄H₁₂N₂O₄S₂, leading to a calculated molecular weight of approximately 216.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 216. This ion can then undergo characteristic fragmentation. Plausible fragmentation pathways include:

Cleavage of a carbon-sulfur bond.

Loss of the amine group (-NH₂) or the entire sulfonamide moiety (-SO₂NH₂).

Fissions within the central butane chain.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 216 | [C₄H₁₂N₂O₄S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 200 | [C₄H₁₀N₁O₄S₂]⁺ | Loss of NH₂ radical |

| 136 | [C₄H₈SO₂NH₂]⁺ | Cleavage of C-S bond with H transfer |

| 80 | [SO₂NH₂]⁺ | Sulfonamide group cation |

| 56 | [C₄H₈]⁺˙ | Loss of both SO₂NH₂ groups |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. While no publicly available crystal structure for this compound has been identified, such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

A key finding from this technique would be the conformation of the four-carbon butane backbone. It could adopt an anti (staggered) conformation, which is typically more stable, or a gauche conformation. The analysis would also reveal intermolecular interactions, particularly the hydrogen bonding network formed between the amine (N-H) protons and the sulfonyl (S=O) oxygen atoms of neighboring molecules, which dictates the crystal packing arrangement.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of the mass percentages of each element in the compound, confirming its purity and empirical formula. The theoretical composition is calculated from the molecular formula C₄H₁₂N₂O₄S₂.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 48.04 | 22.22% |

| Hydrogen | H | 1.008 | 12.096 | 5.59% |

| Nitrogen | N | 14.01 | 28.02 | 12.96% |

| Oxygen | O | 16.00 | 64.00 | 29.59% |

| Sulfur | S | 32.07 | 64.14 | 29.66% |

| Total | 216.296 | 100.00% |

Computational and Theoretical Investigations on Butane 1,4 Disulfonamide

Quantum Chemical Studies of Electronic Structure and Molecular Conformation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For Butane-1,4-disulfonamide, these methods could provide significant insights into its electronic nature and preferred three-dimensional shapes.

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Hypothetical DFT Data for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |

Time-Dependent DFT (TD-DFT) for Excited State PropertiesTo understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is used to calculate the properties of electronically excited states. This allows for the prediction of the molecule's UV-Vis absorption spectrum by calculating the vertical excitation energies and the corresponding oscillator strengths, which determine the intensity of the absorption bands. Such studies are vital for applications in photochemistry and materials science.

Hypothetical TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S0 -> S1 | 210 | 0.85 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has a four-carbon chain, MD simulations would be invaluable for exploring its conformational landscape. These simulations could identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in the presence of solvents or other molecules, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in solution and its potential interactions with biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. If a dataset of related sulfonamide compounds with known properties were available, a QSPR model could be developed to predict the properties of this compound. These properties could include solubility, boiling point, or even biological activity. Such predictive models are highly valuable in the early stages of drug discovery and materials design for screening large numbers of candidate molecules.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its reactivity, for example, in hydrolysis or in reactions with various nucleophiles and electrophiles. By calculating the potential energy surface for a proposed reaction, researchers can identify the transition states and intermediates, and determine the activation energies. This information is fundamental to understanding the kinetics and thermodynamics of the reactions involving the compound.

Applications of Butane 1,4 Disulfonamide in Advanced Chemical and Materials Science

Applications in Analytical Chemistry and Separation Science

Despite the theoretical potential for the bifunctional nature of Butane-1,4-disulfonamide to be exploited in chromatography, there is currently no documented evidence of its practical application as a stationary phase component or a derivatizing agent for analytical purposes.

As a Stationary Phase Component

The structure of this compound, featuring two sulfonamide groups separated by a butyl chain, suggests the possibility of creating novel stationary phases for chromatography. The polar sulfonamide groups could offer unique selectivity through hydrogen bonding and dipole-dipole interactions with analytes. However, no studies have been found that describe the synthesis, characterization, or application of a stationary phase derived from or incorporating this compound.

As a Derivatizing Agent

Derivatization is a common strategy in analytical chemistry to enhance the detectability or improve the chromatographic behavior of analytes. The amine functionalities within the sulfonamide groups of this compound could theoretically be reactive towards certain functional groups in target analytes. This could potentially be used to introduce a detectable tag or alter the volatility or solubility of the analyte for techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Nevertheless, a thorough review of existing literature indicates that this compound has not been reported as a derivatizing agent for these purposes.

Emerging Research Directions and Future Perspectives for Butane 1,4 Disulfonamide

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of Butane-1,4-disulfonamide and its derivatives is an area of active development, moving beyond traditional methods toward more efficient, scalable, and environmentally benign processes. The classical approach typically involves a two-step sequence starting from a precursor like Butane-1,4-disulfonic acid. nih.gov This acid is first converted to the highly reactive Butane-1,4-disulfonyl chloride, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The subsequent reaction of this disulfonyl chloride with an ammonia (B1221849) source yields the final this compound.

However, modern synthetic chemistry is focused on developing greener and more atom-economical alternatives. jddhs.com New strategies are emerging that bypass the need for harsh chlorinating agents and hazardous solvents. researchgate.net These include:

Oxidative Coupling Reactions: Methods involving the direct oxidative coupling of 1,4-butanedithiol (B72698) with an amine source in the presence of an oxidant are being explored. This approach avoids the pre-formation of a sulfonyl chloride.

Mechanochemistry: A solvent-free mechanochemical approach, which uses mechanical force to initiate reactions, has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org This technique, mediated by solid reagents, significantly reduces solvent waste and can lead to cost-effective and environmentally friendly production. rsc.org

Electrochemical Synthesis: Green electrochemical methods are being developed for creating sulfonamide and disulfonamide derivatives. researchgate.net These processes often occur in aqueous solutions without toxic reagents, representing a highly sustainable synthetic route. researchgate.net

Aqueous Media Synthesis: Facile and environmentally benign syntheses have been developed in water, omitting the need for organic bases and simplifying product isolation to mere filtration. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Methodology | Key Reagents | Primary Advantages | Potential Challenges |

|---|---|---|---|

| Classical Synthesis | Butane-1,4-disulfonyl chloride, Ammonia | Well-established, reliable for small-scale synthesis | Use of harsh chlorinating agents, potential for hazardous byproducts |

| Oxidative Chlorination | 1,4-Butanedithiol, Amine, Oxidant (e.g., NaDCC·2H₂O) | One-pot synthesis from thiols, can be performed in green solvents like water or ethanol (B145695) researchgate.net | Requires careful control of oxidation state |

| Mechanosynthesis | Disulfide, Solid Oxidant (e.g., NaOCl·5H₂O), Amine | Solvent-free, cost-effective, environmentally friendly rsc.org | Scalability for industrial production may require specialized equipment |

| Electrochemical Synthesis | Aryl/Alkyl Hydrazine, Arylsulfinic Acids | High yields, avoids toxic reagents, sustainable researchgate.net | Requires electrochemical setup, substrate scope may be limited |

| Aqueous Synthesis | Arylsulfonyl chloride, Amine, Water | Eliminates organic bases and solvents, simple workup rsc.org | Substrate solubility in water can be a limitation |

Integration into Advanced Functional Material Systems

The bifunctional nature of this compound, with two reactive sulfonamide groups separated by a flexible four-carbon alkyl chain, makes it a promising building block for advanced functional materials. Research is moving towards integrating this and similar molecules into complex macromolecular architectures.

Polymer Synthesis: this compound can serve as a monomer in polycondensation reactions. By reacting it with other bifunctional monomers, such as diacyl chlorides or diisocyanates, novel poly(sulfonamide)s can be created. These polymers are explored for properties like enhanced thermal stability and specific ion-binding capabilities. The hydrogen-bonding capacity of the sulfonamide groups can impart unique structural and mechanical properties to the resulting polymers. For instance, the ring-opening copolymerization of N-sulfonyl aziridines with cyclic thioanhydrides has been shown to produce well-defined poly(thioester sulfonamide)s. nih.gov

Metal-Organic Frameworks (MOFs): The sulfonamide or precursor sulfonate groups can act as ligands for creating MOFs. nih.govfigshare.com While carboxylates are more common linkers, sulfonates are being investigated for their different coordination chemistry and the potential to create frameworks with high polarity and unique catalytic or separation properties. atlasofscience.org Butane-1,4-disulfonate could link metal centers to form robust, porous structures with potential applications in gas storage or selective adsorption. nih.govfigshare.comnih.gov The presence of sulfonate groups can enhance proton conductivity, a desirable feature for fuel cell membranes. atlasofscience.org

Cross-linking Agents: In existing polymer systems, this compound and its N-substituted derivatives can be used as cross-linking agents. The two sulfonamide groups can react with polymer chains containing complementary functional groups, creating a networked structure that enhances the material's mechanical strength, thermal resistance, and solvent insolubility. This is analogous to how related molecules like 1,4-butanediol (B3395766) are used in polyester (B1180765) synthesis. mdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To unlock the full potential of the this compound scaffold, modern drug discovery and materials science techniques like high-throughput screening (HTS) and combinatorial chemistry are being employed. nih.gov These approaches allow for the rapid synthesis and evaluation of a large number of derivatives, accelerating the discovery of new compounds with desired properties. westminster.ac.ukmsu.edu

Combinatorial Library Synthesis: Combinatorial chemistry enables the creation of large, diverse libraries of molecules from a common core structure. nih.gov Starting with Butane-1,4-disulfonyl chloride, a vast library of N,N'-disubstituted this compound derivatives can be generated by reacting it with a diverse set of primary and secondary amines in a parallel or mixed format. This strategy allows for systematic variation of the substituents at both ends of the molecule, exploring a wide chemical space to find optimal structures for a specific application. nih.govresearchgate.net

High-Throughput Screening (HTS): Once a library is synthesized, HTS allows for the automated testing of thousands of compounds per day against a specific biological target or for a particular material property. nih.govchemdiv.com For example, in drug discovery, a library of this compound derivatives could be screened for inhibitory activity against a specific enzyme, such as carbonic anhydrase. nih.gov In materials science, derivatives could be screened for properties like thermal stability, solubility, or their ability to form organized thin films. This rapid screening process quickly identifies "hit" compounds that can be further optimized. thermofisher.com

Table 2: Illustrative Combinatorial Synthesis Scheme for a this compound Library

| Core Moiety | Amine Library (R-NH₂) | Resulting Derivative Structure | Potential Application |

|---|---|---|---|

| Butane-1,4-disulfonyl chloride | Simple Alkyl Amines (e.g., Methylamine, Cyclohexylamine) | R-NH-SO₂-(CH₂)₄-SO₂-NH-R | Polymer precursors, cross-linkers |

| Functionalized Amines (e.g., Ethanolamine, Glycine ethyl ester) | R-NH-SO₂-(CH₂)₄-SO₂-NH-R | Chelating agents, functional surface modifiers | |

| Aromatic/Heterocyclic Amines (e.g., Aniline, 2-Aminopyridine) | R-NH-SO₂-(CH₂)₄-SO₂-NH-R | Medicinal chemistry (e.g., enzyme inhibitors) | |

| Chiral Amines (e.g., (R)-α-Methylbenzylamine) | R-NH-SO₂-(CH₂)₄-SO₂-NH-R | Asymmetric catalysis, chiral materials |

Deepening Mechanistic Understanding of this compound Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Research in this area focuses on several key aspects.

Formation Mechanism: The primary synthesis of sulfonamides from sulfonyl chlorides is generally understood to proceed via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. mdpi.com Kinetic studies on the hydrolysis and solvolysis of various sulfonyl chlorides suggest a bimolecular nucleophilic substitution (SN2-like) pathway. mdpi.comacs.org For Butane-1,4-disulfonyl chloride, this involves two sequential substitution reactions. Understanding the kinetics of these steps is essential for controlling the formation of mono-substituted versus di-substituted products. acs.org

S-N Bond Cleavage: The stability of the sulfonamide S-N bond is critical for its application. While generally robust, this bond can be cleaved under specific conditions. Mechanistic studies explore various cleavage pathways, including hydrolytic cleavage, which can be catalyzed by materials like ceria (CeO₂), and reductive cleavage using arene anion radicals or electrochemical methods. nih.govacs.orgnih.gov Understanding these mechanisms is vital for applications where the sulfonamide might be used as a protecting group or in environments where stability is paramount. nih.gov Computational studies have also been used to investigate the fragmentation of sulfonamides, identifying that heterolytic cleavage of the S-N or C-S bonds are key pathways, with the precise mechanism depending on the molecular structure. researchgate.net

Transformations at the Nitrogen Atom: The N-H protons of the unsubstituted this compound are acidic and can be removed by a base, allowing for subsequent reactions like N-alkylation or N-acylation. The mechanism of these transformations typically involves the formation of a nitrogen anion which then acts as a nucleophile. The study of these reactions helps in the controlled synthesis of the N,N'-disubstituted derivatives that are often the targets in combinatorial library development.

Interdisciplinary Studies Bridging Organic Synthesis and Materials Engineering

The future development of this compound is intrinsically linked to interdisciplinary collaboration, particularly between organic synthesis and materials engineering. interesjournals.orgroutledge.com This synergy allows for the rational design of molecules that can be assembled into materials with precisely tailored functions.

The workflow begins with organic chemists who develop novel and efficient synthetic routes (as discussed in 7.1) to create a range of this compound derivatives. routledge.com These derivatives can be designed with specific side chains, stereochemistry, or additional functional groups to impart desired properties.

Materials engineers then utilize these custom-synthesized molecules as monomers, linkers, or additives to construct new materials. interesjournals.org For example:

Smart Materials: By incorporating photo-responsive or pH-sensitive groups onto the this compound backbone, chemists can create monomers that materials engineers can use to build "smart" polymers that change their properties in response to external stimuli. nih.gov

Biomaterials: Sulfonamide-bridged molecules have been synthesized as glycomimetics, indicating the potential to use this compound as a flexible linker in creating novel biomaterials for applications like tissue engineering or drug delivery. interesjournals.orgnih.gov

Advanced Polymers: The collaboration enables the synthesis of specialized polymers, such as sulfonated block copolymers, where the sulfonamide moiety can influence the material's self-assembly and ion-transport properties, which is relevant for membranes in batteries or water purification systems. mdpi.com

This integrated approach, from molecular design and synthesis to material fabrication and characterization, is essential for translating the potential of this compound into tangible technological advancements.

Q & A

Q. What are the common synthetic routes for Butane-1,4-disulfonamide, and how can purity be optimized?

this compound is typically synthesized via sulfonylation of 1,4-diaminobutane using sulfonyl chlorides. For example, butane-1,4-disulfonyl chloride (CAS 3079-82-1) is a key precursor, requiring controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis . Purity optimization involves column chromatography or recrystallization using polar aprotic solvents like dimethylformamide (DMF). Monitoring via HPLC with UV detection (λ = 210–230 nm) ensures <2% residual sulfonyl chloride or diamine byproducts.

Q. How can the structural integrity of this compound be confirmed experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : <sup>1</sup>H NMR should show two distinct sulfonamide proton signals (δ 7.2–7.8 ppm for aromatic analogs; aliphatic variants require <sup>13</sup>C NMR for backbone confirmation) .

- X-ray crystallography : Crystallize in DMSO/water mixtures. Bond angles (e.g., C–S–N ~107°) and torsional parameters (e.g., S–N–C–C dihedral angles) should align with density functional theory (DFT) models .

Q. What are the primary research applications of this compound in polymer science?

As a rigid chain extender, it enhances poly(urethane urea) mechanical properties by promoting hydrogen bonding between sulfonamide groups and urea linkages. Comparative studies with glycol-based extenders (e.g., butane-1,4-diol) show improved tensile strength (15–20% increase) due to reduced steric interference from methyl groups . Applications include elastomers for biomedical devices, where hydrolytic stability is critical.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the reactivity of this compound in catalysis?

Fluorinated derivatives (e.g., perfluoroalkyl sulfonamides) exhibit enhanced Lewis acidity, improving catalytic efficiency in esterification reactions. For instance, substituting hydrogen with trifluoromethyl groups increases electrophilicity (measured via Hammett σp values) and stabilizes transition states in acylation reactions . Kinetic studies (e.g., Arrhenius plots) under varied temperatures (25–80°C) reveal a 30% reduction in activation energy compared to non-fluorinated analogs.

Q. What experimental and computational approaches resolve contradictions in solubility data for this compound derivatives?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from polymorphism or hydration states. Methods include:

- Thermogravimetric analysis (TGA) : Quantify bound water (weight loss at 100–150°C).

- Molecular dynamics (MD) simulations : Predict solvation free energy (ΔGsolv) using force fields like OPLS-AA .

- High-throughput screening : Test solubility in 96-well plates with solvents of varying Hansen parameters (δd, δp, δh) .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

Its sulfonamide group binds selectively to carbonic anhydrase isoforms (e.g., CA-II) via Zn<sup>2+</sup> coordination. Validate using:

- Surface plasmon resonance (SPR) : Measure binding affinity (KD = 10–100 nM range).

- Isothermal titration calorimetry (ITC) : Confirm stoichiometry (1:1 ligand-protein ratio) and enthalpy-driven binding .

- Cryo-EM : Resolve ligand-induced conformational changes in enzyme active sites at 3–4 Å resolution .

Methodological Considerations

Q. What safety protocols are essential when handling this compound precursors like butane-1,4-disulfonyl chloride?

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods (due to corrosive and lachrymatory properties) .

- Spill management : Neutralize with sodium bicarbonate (1:10 w/w) and adsorb using vermiculite.

- Waste disposal : Hydrolyze residual chloride with excess NaOH (pH >10) before aqueous disposal.

Q. How can researchers address inconsistencies in reported thermal stability data for sulfonamide-containing polymers?

- Differential scanning calorimetry (DSC) : Compare glass transition temperatures (Tg) across synthesis batches.

- Dynamic mechanical analysis (DMA) : Assess storage modulus (E’) under oscillatory stress to detect cross-linking anomalies .

- Synchrotron XRD : Identify crystalline vs. amorphous domains contributing to degradation thresholds (e.g., 200–250°C) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.